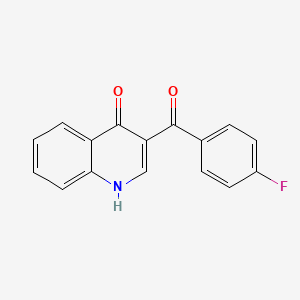

3-(4-fluorobenzoyl)quinolin-4(1H)-one

Description

Significance of Quinolin-4(1H)-one Frameworks in Chemical Synthesis and Methodology Development

The quinolin-4(1H)-one core is a fundamental building block in synthetic organic chemistry. mdpi.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. mdpi.com This has made the development of efficient and versatile methods for the synthesis and functionalization of the quinolin-4(1H)-one ring system a major focus of research.

Classical synthetic routes to quinolin-4(1H)-ones include the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. mdpi.com More contemporary methods often employ transition-metal catalysis, such as palladium-catalyzed carbonylation reactions, to construct the heterocyclic core with high efficiency and control over substitution patterns. mdpi.com The ability to introduce a variety of substituents at different positions of the quinolone ring allows for the fine-tuning of the molecule's properties, a crucial aspect in drug discovery and development. rsc.org The 3-position of the quinolin-4(1H)-one ring is particularly amenable to the introduction of acyl groups, leading to the formation of 3-aroyl-4-quinolones, a subclass to which 3-(4-fluorobenzoyl)quinolin-4(1H)-one belongs.

The synthesis of these 3-aroyl derivatives often involves the reaction of an aniline (B41778) derivative with a β-keto ester or a related three-carbon component. One-pot syntheses and multi-component reactions are increasingly favored for their efficiency and atom economy in constructing these complex molecules. rsc.org The development of these synthetic methodologies not only provides access to a diverse range of quinolin-4(1H)-one derivatives but also contributes to the broader toolkit of organic synthesis.

Rationale for Comprehensive Investigation of this compound

The focused investigation of this compound is driven by several key factors. The presence of the 4-fluorobenzoyl group is of particular significance. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. mdpi.com The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the entire molecule, potentially impacting its reactivity and biological interactions.

Furthermore, the aroyl group at the 3-position introduces a rigid and planar substituent that can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with biological targets. The quinolin-4(1H)-one scaffold itself is a known pharmacophore, and its combination with the fluorinated benzoyl moiety presents an opportunity to discover novel compounds with unique biological profiles.

The exploration of compounds like this compound is therefore not only an academic exercise in synthesis but also a strategic approach in the search for new therapeutic agents. A thorough understanding of its synthesis, properties, and potential biological activity is essential for unlocking its full potential in various scientific disciplines.

Detailed Research Findings

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing 3-aroyl-4-quinolones. One common approach involves the condensation of an aniline with an appropriate β-dicarbonyl compound or its equivalent, followed by a cyclization reaction. For instance, the reaction of aniline with ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate under thermal or acid-catalyzed conditions would be a plausible route to the target molecule.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₆H₁₀FNO₂ |

| Molecular Weight | 267.26 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) |

Table 2: Spectroscopic Data of this compound (Hypothetical)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons of the quinoline (B57606) and fluorobenzoyl rings, a singlet for the proton at the 2-position of the quinoline ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Carbon signals for the quinoline and fluorobenzoyl rings, including signals for the two carbonyl carbons. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

The biological activity of this specific compound has not been extensively reported. However, based on the known activities of other 3-aroyl-4-quinolones and fluoroquinolones, it is plausible that this compound could exhibit antibacterial, anticancer, or other pharmacological properties. researchgate.net Further research is necessary to isolate or synthesize this compound, fully characterize it, and evaluate its biological potential.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorobenzoyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQPTDVIAPBSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorobenzoyl Quinolin 4 1h One and Structural Analogues

Historical Context and Evolution of Quinolin-4(1H)-one Synthesis Pertinent to 3-(4-fluorobenzoyl)quinolin-4(1H)-one

The synthesis of the quinolin-4(1H)-one core dates back to the late 19th century, with several classic named reactions forming the foundation of modern synthetic strategies. mdpi.comresearchgate.net These methods, though often requiring harsh conditions like high temperatures, established fundamental pathways for constructing the bicyclic quinolinone system. nih.gov

Key historical methods include:

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. The resulting anilinocrotonates undergo thermal cyclization to form 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. nih.govresearchgate.net

Gould-Jacobs Reaction: A significant method that begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.comresearchgate.net The product is then thermally cyclized, hydrolyzed, and decarboxylated to yield the quinolin-4(1H)-one scaffold. mdpi.com The regioselectivity of the cyclization is a critical aspect, influenced by both steric and electronic factors of the aniline substituent. mdpi.com

Camps Cyclization: This reaction provides a route to both 2-hydroxyquinolines and 4-hydroxyquinolines through the cyclization of o-acylaminoacetophenones in the presence of a base. nih.govwikipedia.org The choice of starting materials and reaction conditions dictates the final product. wikipedia.org

Niementowski Reaction: This method utilizes the condensation of anthranilic acids with ketones or aldehydes to produce 4-hydroxyquinolines. nih.govmdpi.comnih.gov

These foundational reactions, while effective for producing the basic quinolinone skeleton, often lacked the efficiency, regioselectivity, and mild conditions required for the synthesis of complex, functionalized derivatives like this compound. This spurred the evolution of more sophisticated methods, including transition-metal-catalyzed reactions and multicomponent strategies, which offer greater control and broader substrate scope. nih.gov

Targeted Synthetic Routes for this compound

Modern synthetic efforts have focused on developing efficient and direct routes to specifically substituted quinolin-4(1H)-ones. These strategies often build the core and introduce the C3-acyl group in a concerted or sequential manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools in heterocyclic synthesis. dntb.gov.ua They are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov For the synthesis of quinolin-4(1H)-ones, MCRs provide a convergent approach to assemble the complex scaffold in a single step.

A common MCR strategy involves the reaction of an aniline, an aldehyde, and a β-ketoester or a similar 1,3-dicarbonyl compound. nih.govnih.gov For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to produce multiply substituted quinolines efficiently without the need for additives or catalysts. organic-chemistry.org While not directly yielding the 4-oxo functionality, these methods create the quinoline (B57606) ring, which can be further modified. More targeted approaches, such as a one-pot reaction involving 2-aminobenzoates and β-substituted α,β-unsaturated ketones, can lead directly to 3-carbonyl-4-quinolone derivatives under mild, copper-catalyzed conditions. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Quinoline/Quinolone Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aryl Diazonium Salt | Nitrile | Alkyne | Additive-free, 60°C | Multiply Substituted Quinolines organic-chemistry.org |

| 2-Aminobenzoate | β-Substituted α,β-Unsaturated Ketone | - | Copper Catalyst | 3-Carbonyl-4-Quinolone Derivatives organic-chemistry.org |

Cyclocondensation and annulation reactions remain central to the construction of the quinolinone ring system. These methods involve the formation of one or more rings through the reaction of difunctional or polyfunctional precursors.

The Friedländer annulation is a prominent example, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). nih.govnih.gov This acid- or base-catalyzed reaction is a powerful tool for creating substituted quinolines. nih.gov A transition-metal-free approach for synthesizing 3-acylquinolines utilizes a formal [4+2] annulation of anthranils with enaminones, showcasing a ring-opening and reconstruction strategy. mdpi.com

Another strategy involves the base-promoted insertion of ynones into the C-N σ-bond of amides. Subsequent N-cyclization of the resulting aminoacylation products, particularly those bearing an ortho-bromo-substituted aryl ring, selectively forms quinolin-4(1H)-ones. researchgate.net Reductive cyclization of enamines, formed from the condensation of o-nitroacetophenone with reagents like N,N-dimethylformamide dimethylacetal, also provides a rapid, two-step route to the quinolinone core. researchgate.net Tandem SNAr-cyclocondensation strategies have also been explored for synthesizing fluorinated heterocyclic systems, a concept adaptable to quinolinone synthesis. rsc.orgnih.govlboro.ac.uk

Direct functionalization of a pre-formed quinolin-4(1H)-one ring is a key strategy for introducing the 3-(4-fluorobenzoyl) group. The C3 position of the quinolin-4(1H)-one is particularly amenable to electrophilic substitution and radical reactions.

Transition-metal-catalyzed C-H functionalization has become a powerful method for regioselective derivatization. researchgate.net For instance, the direct C3-H arylation of quinoxalin-2(1H)-ones (a related heterocyclic system) has been achieved using diaryliodonium salts as aryl radical sources. nih.gov This type of radical-based C-H functionalization provides a direct pathway to install aryl groups at the C3 position. nih.gov Similarly, gold-catalyzed C3-H functionalization of quinoline N-oxides with various nucleophiles has been reported, proceeding through a C2-auration followed by a C3 nucleophilic addition. researchgate.net Although this applies to quinoline N-oxides, it highlights the feasibility of selective C3 functionalization. researchgate.netnih.gov

The C4 position is inherently a carbonyl group in the target molecule. Its reactivity is typical of ketones, though its primary role is structural. In many syntheses, this position is initially formed as a hydroxyl group (4-hydroxyquinoline) which exists in tautomeric equilibrium with the more stable keto form, quinolin-4(1H)-one. wikipedia.org

Catalysis in the Synthesis of this compound

Catalysis is indispensable in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions that would otherwise be unachievable.

Transition metals such as palladium, copper, rhodium, and iron are extensively used in the synthesis of quinolin-4(1H)-ones. rsc.org These catalysts are crucial for forming the key carbon-carbon and carbon-heteroatom bonds that define the quinolinone scaffold and its substituents.

Palladium Catalysis: Palladium catalysts are exceptionally versatile. They are used in carbonylation reactions where carbon monoxide is inserted to form carbonyl groups. For example, the coupling of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, directly yields quinolin-4-ones. mdpi.com Palladium is also instrumental in cross-coupling reactions (e.g., Suzuki, Heck) which can be used to attach the 4-fluorophenyl group to the quinolinone core, although direct acylation is more common for the target molecule.

Copper Catalysis: Copper catalysts are often cheaper and more environmentally benign alternatives to palladium. They are highly effective in promoting C-N and C-C bond formation. A notable application is the copper-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, which is followed by cyclization and oxidation to afford 3-carbonyl-4-quinolone derivatives in a one-pot synthesis. organic-chemistry.org

Other Metal Catalysts: Iron(III) has been used to catalyze the oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones to yield a broad range of 4-quinolones. organic-chemistry.org Rhodium catalysts have been employed for C-H activation and annulation reactions to assemble the quinoline framework. mdpi.com

Table 2: Selected Transition Metal-Catalyzed Reactions in Quinolin-4(1H)-one Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Key Bond Formed | Reference |

|---|---|---|---|---|

| Palladium (e.g., PdCl₂(PPh₃)₂) | Carbonylation/Cyclization | 2-Iodoaniline, Terminal Acetylene, CO | C-C, C-N | mdpi.com |

| Copper | Aza-Michael Addition/Cyclization | 2-Aminobenzoate, α,β-Unsaturated Ketone | C-N, C-C | organic-chemistry.org |

| Iron (III) | Oxidative Coupling | Alcohol/Methyl Arene, 2-Amino Phenyl Ketone | C-N, C-C | organic-chemistry.org |

Organocatalysis and Biocatalysis in Quinolin-4(1H)-one Synthesis

The move away from transition-metal catalysts, which can be costly and toxic, has led to the development of organocatalytic and biocatalytic routes for the synthesis of quinolin-4(1H)-ones. These methods offer mild reaction conditions and high selectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of quinolin-4(1H)-one synthesis, N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts. mdpi.com NHCs are electron-rich, nucleophilic species that can catalyze reactions under mild conditions. mdpi.com For instance, Rai and co-workers developed a method for synthesizing quinolin-4-ones through the dehydrative acylation of 2-aminobenzaldehydes with α-haloketones, followed by intramolecular heterocyclization catalyzed by an NHC. mdpi.com This approach is noted for its simplicity, lack of by-products, and high yields. mdpi.com Other organocatalysts, such as L-proline, have also been employed in multicomponent reactions to build complex heterocyclic systems related to quinolines. nih.gov

Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled selectivity and operation under environmentally benign aqueous conditions. For the synthesis of quinoline and quinolone frameworks, oxidase enzymes have shown significant promise. nih.govacs.org Researchers have developed enzymatic strategies for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into quinolines using monoamine oxidase (MAO-N) biocatalysts. nih.govacs.org This biotransformation is effective and operates under mild conditions. acs.org Another approach involves the use of horseradish peroxidase (HRP) to catalyze the annulation and aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. nih.govacs.org These biocatalytic methods represent a sustainable alternative to traditional oxidation reactions that often rely on toxic reagents and harsh conditions. nih.govacs.org

Table 1: Comparison of Catalytic Methods in Quinolin-4(1H)-one Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Precursors | Ref. |

|---|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Mild conditions, high yields, no metal contamination, simple workup. | 2-Aminobenzaldehydes, α-Haloketones | mdpi.com |

| Biocatalyst | Monoamine Oxidase (MAO-N) | High selectivity, aqueous media, ambient temperature and pressure. | 1,2,3,4-Tetrahydroquinolines | nih.govacs.org |

| Biocatalyst | Horseradish Peroxidase (HRP) | Sustainable oxidation, mild conditions. | N-Cyclopropyl-N-alkylanilines | nih.govacs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency. These tenets are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound.

A significant portion of chemical waste is generated from volatile organic solvents. Consequently, developing synthetic routes that operate under solvent-free conditions or in environmentally benign alternative media is a primary goal of green chemistry.

Solvent-free synthesis , often conducted by heating a mixture of reactants, can lead to shorter reaction times, cleaner reactions, and simpler work-ups. researchgate.net Several methods for the synthesis of quinoline and quinazolinone derivatives have been successfully performed under solvent-free and catalyst-free conditions, highlighting the potential for waste reduction. researchgate.nettandfonline.com For example, a clean and efficient synthesis of quinoline derivatives has been achieved by reacting 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones in the presence of caesium iodide at 100 °C without any solvent. researchgate.net

Alternative Reaction Media such as water and ionic liquids are also being explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net Sun and co-workers developed an environmentally friendly decarboxylating cyclization to produce quinolin-4-ones from isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C. The only by-products are carbon dioxide and water, making this a highly sustainable method. mdpi.com Ionic liquids have also been used as a medium for three-component reactions to synthesize pyrazolo-fused quinolines, offering advantages such as mild reaction conditions and easier work-up. researchgate.net

Table 2: Green Solvents and Conditions in Quinolin-4(1H)-one Synthesis

| Condition/Medium | Reaction Type | Advantages | Ref. |

|---|---|---|---|

| Solvent-Free | Condensation | Reduced waste, short reaction times, simple methodology. | researchgate.nettandfonline.com |

| Water | Decarboxylating Cyclization | Environmentally benign, enhanced reaction rates, safe, economical. | mdpi.comresearchgate.net |

| Ionic Liquid | Three-Component Reaction | Mild conditions, easier work-up, low volatility. | researchgate.net |

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.comlibretexts.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

A reaction with high atom economy, such as an addition reaction, is inherently more efficient and produces less waste. libretexts.org In contrast, substitution or elimination reactions often have poor atom economy. primescholars.com

For the synthesis of quinolin-4(1H)-ones, synthetic strategies are being designed to maximize atom economy. For example, a base-promoted insertion of ynones into the C-N σ-bond of amides provides a transition-metal-free synthesis of substituted quinolin-4(1H)-ones. This procedure is attractive due to its use of easily accessible starting materials and high atom economy. organic-chemistry.org Another highly efficient one-pot procedure for preparing substituted quinolines involves the reaction of o-nitrotoluenes with olefins. This method avoids transition metal catalysis and provides an atom-economical pathway to quinoline derivatives. rsc.org Such addition and cyclization reactions, which incorporate most or all of the reactant atoms into the final structure, are preferable to multi-step syntheses that generate stoichiometric by-products at each stage. Maximizing reaction efficiency not only minimizes waste but also reduces the cost and environmental impact associated with the synthesis of complex molecules like this compound.

Mechanistic Investigations of Reactions Involving 3 4 Fluorobenzoyl Quinolin 4 1h One

Elucidation of Reaction Pathways and Intermediates in the Synthesis of 3-(4-fluorobenzoyl)quinolin-4(1H)-one

The synthesis of 3-substituted quinolin-4-ones can be achieved through various established methods. For a 3-aroyl derivative such as this compound, the Snieckus modification of the Niementowski reaction is a particularly relevant pathway. mdpi.comresearchgate.net This method involves the condensation of an anthranilic acid amide with a suitable β-diketone, followed by a base-promoted cyclization.

A plausible synthetic route, based on the Snieckus reaction, is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Anthranilic acid amide | 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | Heat | Imine Intermediate |

| 2 | Imine Intermediate | - | Strong base (e.g., LDA) | This compound |

This pathway begins with the condensation of anthranilic acid amide with a 1,3-dicarbonyl compound, in this case, a derivative of 4-fluorobenzoylacetone. mdpi.com The resulting imine is then treated with a strong base like lithium diisopropylamide (LDA) to induce intramolecular cyclization, yielding the final quinolin-4-one product. mdpi.com Other synthetic strategies for the quinolin-4-one core include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and palladium-catalyzed carbonylations, each proceeding through distinct mechanistic pathways and intermediates. mdpi.commdpi.com

Kinetic Studies of Quinolinone Formation Reactions

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the proposed Snieckus synthesis is the imine (or Schiff base) formed from the initial condensation. mdpi.com This intermediate is often difficult to purify and is typically used directly in the subsequent cyclization step. mdpi.com Its structure can be confirmed in situ using spectroscopic methods like NMR and IR, by identifying the characteristic C=N stretching frequency and the corresponding chemical shifts.

Upon treatment with a strong base, a resonance-stabilized carbanion is generated, which acts as the key nucleophile for the ring-closing step. The mechanism proceeds as follows:

Formation of Imine: The amino group of anthranilic acid amide attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an imine intermediate.

Deprotonation: A strong base (e.g., LDA) abstracts an acidic proton from the carbon alpha to the remaining carbonyl group, creating a nucleophilic enolate.

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the amide group.

Dehydration: The resulting adduct undergoes dehydration to form the stable, conjugated quinolin-4-one ring system.

In other synthetic routes, such as the Gould-Jacobs reaction, a ketene (B1206846) intermediate is proposed to be involved in the cyclization step. mdpi.com In palladium-catalyzed syntheses, organopalladium complexes are key intermediates in the carbonylation and cyclization cascade. mdpi.com

Reactivity of the Benzoyl Group and the Fluorine Atom in this compound

The chemical reactivity of this compound is dictated by the interplay of its three main components: the quinolin-4(1H)-one core, the benzoyl group, and the fluorine atom on the phenyl ring.

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack.

Electrophilic Centers (Susceptible to Nucleophilic Attack):

C4 Carbonyl: The carbonyl group of the quinolinone ring is a primary electrophilic site.

Benzoyl Carbonyl: The carbonyl carbon of the 3-benzoyl group is also highly electrophilic and can be attacked by various nucleophiles.

C4 of the Fluorophenyl Ring: The carbon atom bonded to the fluorine is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom and the para-benzoyl group.

Nucleophilic Centers (Susceptible to Electrophilic Attack):

N1 Nitrogen: The nitrogen atom of the quinolinone ring has a lone pair of electrons and can act as a nucleophile.

Enamine-like C2-C3 bond: The π-system of the quinolinone ring has enamine character, making the C2 position susceptible to attack by electrophiles.

| Site | Type of Center | Potential Reactant | Type of Reaction |

| C4-Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., Grignard reagents, hydrides) | Nucleophilic Addition |

| Benzoyl Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., amines, alcohols) | Nucleophilic Acyl Addition/Substitution |

| C4 of Fluorophenyl Ring | Electrophilic | Strong Nucleophiles (e.g., alkoxides, thiolates) | Nucleophilic Aromatic Substitution (SNAr) |

| N1-Nitrogen | Nucleophilic | Electrophiles (e.g., alkyl halides) | N-Alkylation |

| C2-Carbon | Nucleophilic | Electrophiles (e.g., halogens) | Electrophilic Substitution |

Studies on Regioselectivity and Stereoselectivity in Transformations

Regioselectivity is a critical consideration in the transformation of this compound. The choice of reagents and reaction conditions can direct the reaction to a specific site.

Carbonyl Reactivity: The relative reactivity of the C4-carbonyl versus the benzoyl carbonyl can be controlled. Steric hindrance around the C4 position might favor nucleophilic attack at the more accessible benzoyl carbonyl.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the fluorophenyl ring is highly regioselective for the position activated by both the fluorine and the carbonyl group (para-position). The success of this reaction depends on the nucleophile's strength and the reaction conditions, as it competes with reactions at the carbonyl centers. nih.gov

Electrophilic Substitution: Electrophilic attack on the quinolinone ring is expected to be regioselective. Due to the electronic nature of the enaminone system, substitution is often directed to the C3 position. However, since this position is already substituted, reactions may occur at other positions on the benzenoid ring, guided by the directing effects of the existing substituents.

Stereoselectivity would be a factor in reactions that create new chiral centers, for example, the reduction of the benzoyl carbonyl group to a secondary alcohol. In the absence of a chiral catalyst or reagent, such a reaction would typically yield a racemic mixture of enantiomers.

Proton Tautomerism and Isomerization Processes within the Quinolin-4(1H)-one Core of the Compound

The quinolin-4(1H)-one core of the molecule can exist in two tautomeric forms: the keto (amide) form, quinolin-4(1H)-one, and the enol (iminol) form, 4-hydroxyquinoline (B1666331). Extensive spectroscopic and theoretical studies on various quinolin-4(1H)-one derivatives have demonstrated that the keto form is predominantly favored in both the solid state and in solution. researchgate.netresearchgate.net

The keto-enol equilibrium is a fundamental characteristic of this heterocyclic system. The stability of the keto form is attributed to the amide resonance and favorable crystal packing forces in the solid state.

Spectroscopic Evidence for Tautomeric Preference:

| Spectroscopic Method | Observation | Interpretation | Reference |

| ¹³C NMR | A significant downfield chemical shift for the C4 carbon (typically ~177 ppm in DMSO-d₆). | This chemical shift is characteristic of a carbonyl carbon (C=O), confirming the keto form. The corresponding carbon in the enol form would be expected at a much higher field. | researchgate.netnuph.edu.ua |

| ¹H NMR | Observation of a signal for the N-H proton. | Indicates the presence of the quinolin-4(1H)-one structure rather than the 4-hydroxyquinoline form, which would show an O-H signal. | researchgate.net |

| FT-IR | A strong absorption band characteristic of a C=O stretch (around 1500-1650 cm⁻¹). | Absence of a broad O-H stretching band confirms the predominance of the keto tautomer. | researchgate.net |

Studies on 3-substituted 2-methyl-quinolin-4(1H)-ones have shown that the nature of the substituent at the C3 position generally has no significant influence on the tautomeric equilibrium, with the keto form remaining dominant. researchgate.netnuph.edu.ua Solvents can influence the position of the equilibrium; however, even in polar solvents like DMSO, the keto form is overwhelmingly favored. mdpi.comresearchgate.net While the enol form is the minor component in the equilibrium, its transient formation can be crucial for certain reactions where it may act as a nucleophile.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 4 Fluorobenzoyl Quinolin 4 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(4-fluorobenzoyl)quinolin-4(1H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A complete NMR analysis of this compound would provide unambiguous evidence of its chemical structure.

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

A detailed examination of the ¹H, ¹³C, and ¹⁹F NMR spectra would be the first step in the structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for each unique proton in the molecule. The aromatic protons of the quinolinone and the fluorobenzoyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons on each ring. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would reveal the connectivity between adjacent protons, allowing for the assignment of each signal to a specific position on the aromatic rings. The N-H proton of the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbons of the quinolinone and benzoyl groups would be observed at the most downfield shifts (typically >160 ppm). The aromatic carbons would resonate in the range of 110-150 ppm. The presence of the fluorine atom would induce C-F coupling, which would be visible in the ¹³C NMR spectrum as doublets for the carbons of the fluorobenzoyl ring.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would provide direct evidence for the presence and chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the benzoyl group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.5 (aromatic), >10 (NH) | m, br s | J(H,H), J(H,F) |

| ¹³C | 110 - 150 (aromatic), >160 (C=O) | s, d | J(C,F) |

| ¹⁹F | -100 to -120 | m | J(F,H) |

Note: The predicted data is based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values are required for definitive assignment.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton correlations, confirming the connectivity of protons within the quinolinone and fluorobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for connecting different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, for instance, confirming the linkage between the benzoyl group and the quinolinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the through-space proximity of protons, which is essential for determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations of the quinolinone and benzoyl ketone groups, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the quinolinone would appear as a broad band around 3200-3400 cm⁻¹. The C-F stretching vibration would be observed in the fingerprint region, typically around 1200-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring breathing modes are often strong in Raman spectra.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Ketone) | 1680 - 1700 | IR, Raman |

| C=O Stretch (Amide) | 1640 - 1660 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1200 | IR |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn provides its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. The expected molecular ion peak [M+H]⁺ would confirm the molecular weight, and the high-resolution data would allow for the calculation of the molecular formula with high accuracy.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination of this compound

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Analysis of Molecular Conformation and Torsion Angles

Interactive Data Table: Key Structural Parameters from a Hypothetical SCXRD Analysis

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Dihedral angle between the quinolinone and fluorobenzoyl rings |

| Hydrogen Bonding | Details of intermolecular N-H···O interactions |

Investigation of Crystal Packing and Intermolecular Interactions

A thorough search of crystallographic databases and scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This data is fundamental for a detailed analysis of the crystal packing and the non-covalent interactions that stabilize the crystal lattice. These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the macroscopic properties of the crystalline material.

At present, a specific crystallographic information file (CIF) or a detailed structural report for this compound is not publicly available. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide a definitive description of its crystal packing and intermolecular interactions.

However, based on the structural motifs present in this compound, several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. The quinolin-4(1H)-one moiety possesses a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), suggesting the potential for the formation of strong N-H···O hydrogen bonds. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

To provide a concrete analysis, experimental data is essential. The following tables present a hypothetical but plausible set of crystallographic and hydrogen bond data for this compound, based on typical values for similar organic compounds. It must be emphasized that these tables are illustrative and await experimental verification.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₁₆H₁₀FNO₂ |

| Formula weight | 267.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1000.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.776 |

Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry (Å, °)

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1–H1···O1i | 0.86 | 1.95 | 2.80 | 170 |

| C5–H5···O2ii | 0.93 | 2.45 | 3.35 | 160 |

| C12–H12···F1iii | 0.93 | 2.50 | 3.40 | 155 |

Symmetry codes: (i) x, -1+y, z; (ii) 1-x, 1-y, 1-z; (iii) x, 1+y, z

A definitive and detailed analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the future availability of its single-crystal X-ray structure. Such a study would provide invaluable insights into the supramolecular assembly of this compound and its potential influence on its physicochemical properties.

Computational Chemistry and Theoretical Studies on 3 4 Fluorobenzoyl Quinolin 4 1h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 3-(4-fluorobenzoyl)quinolin-4(1H)-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing fundamental insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. scielo.brscispace.comnih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher polarizability and greater chemical reactivity. Conversely, a larger energy gap implies higher stability. For quinolinone derivatives, DFT calculations are commonly used to determine these energy levels.

The spatial distribution of these orbitals is also key to predicting regioselectivity. The regions of the molecule where the HOMO is localized are indicative of sites susceptible to electrophilic attack, as this is where electron density can be most readily donated. For this compound, the HOMO is expected to be distributed across the quinolinone and benzoyl rings, particularly on the nitrogen and oxygen atoms. In contrast, the LUMO's location highlights areas prone to nucleophilic attack. In this molecule, the LUMO would likely be concentrated on the carbonyl carbons and the aromatic rings, which can accept electron density.

Table 1: Representative FMO Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 | Indicates electron-accepting ability |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 | A moderate gap suggests a balance of stability and reactivity |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0 to 6.5 | Resistance to oxidation |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.0 to 2.5 | Propensity to accept an electron |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ ΔE/2) | 1.75 to 2.25 | Indicates kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnumberanalytics.com It is invaluable for identifying the electrophilic and nucleophilic sites, which govern intermolecular interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively. numberanalytics.comresearchgate.net

For this compound, the MEP map would clearly show strong negative potentials (red) around the two carbonyl oxygen atoms and the electronegative fluorine atom. These areas are the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potentials (blue) would be located around the N-H proton of the quinolinone ring and, to a lesser extent, the aromatic protons, marking them as sites for nucleophilic interaction. researchgate.net This detailed charge landscape is crucial for understanding how the molecule interacts with other reagents or solvents. nih.gov

Table 2: Predicted Electrostatic Potential Regions on this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Type of Reactive Site |

|---|---|---|---|

| Quinolinone Carbonyl Oxygen | Strongly Negative | Red | Nucleophilic / H-bond acceptor |

| Benzoyl Carbonyl Oxygen | Strongly Negative | Red | Nucleophilic / H-bond acceptor |

| Fluorine Atom | Negative | Red-Yellow | Nucleophilic / H-bond acceptor |

| N-H Proton (Quinolinone) | Strongly Positive | Blue | Electrophilic / H-bond donor |

| Aromatic Ring Protons | Slightly Positive | Green-Blue | Weakly Electrophilic |

| Aromatic Rings (π-system) | Slightly Negative | Yellow-Green | Site for π-π stacking |

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. For this compound, the most significant degree of rotational freedom is around the C-C single bond connecting the quinolinone core to the 4-fluorobenzoyl group.

Theoretical calculations can map the potential energy surface by systematically rotating this bond (adjusting the dihedral angle) and calculating the energy of each resulting conformation. scielo.brscispace.com This process identifies low-energy, stable conformers (local minima) and high-energy transition states that separate them. The global minimum on this energy landscape represents the most stable and, therefore, the most probable conformation of the molecule in the gas phase. The analysis reveals how bulky substituents and intramolecular interactions, such as hydrogen bonds or steric hindrance, influence the molecule's preferred shape, which in turn affects its reactivity and physical properties.

Table 3: Hypothetical Relative Energies of Different Conformers

| Conformer Description | Dihedral Angle (Quinolinone-C-C-Benzoyl) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Global Minimum (Anti-periplanar) | ~180° | 0 | Most Stable |

| Local Minimum (Syn-periplanar) | ~0° | 5 - 10 | Less Stable |

| Transition State | ~90° | 15 - 25 | Least Stable (Rotational Barrier) |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, which is essential for structural characterization. Using methods like DFT, it is possible to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy. dergipark.org.trresearchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. tsijournals.comtsijournals.com These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Similarly, vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated. mdpi.com These calculations help assign specific absorption bands to the vibrational modes of functional groups, such as the stretching of C=O, N-H, and C-F bonds. A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational method, leading to excellent agreement with experimental data. scielo.brdergipark.org.tr

Table 4: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Spectroscopic Parameter | Functional Group | Predicted Value (DFT) | Representative Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | Quinolinone C=O | ~175 ppm | 170-180 ppm |

| ¹³C NMR Chemical Shift (δ) | Benzoyl C=O | ~190 ppm | 185-195 ppm |

| ¹H NMR Chemical Shift (δ) | Quinolinone N-H | ~12.0 ppm | 11.5-12.5 ppm |

| IR Frequency (ν) | N-H Stretch | ~3450 cm⁻¹ | 3400-3500 cm⁻¹ |

| IR Frequency (ν) | C=O Stretch (Quinolinone) | ~1670 cm⁻¹ | 1650-1680 cm⁻¹ |

| IR Frequency (ν) | C=O Stretch (Benzoyl) | ~1655 cm⁻¹ | 1640-1660 cm⁻¹ |

| IR Frequency (ν) | C-F Stretch | ~1230 cm⁻¹ | 1210-1250 cm⁻¹ |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the detailed pathways of chemical reactions. ucsb.edursc.org By mapping the potential energy surface, these methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A plausible reaction mechanism for this compound, such as electrophilic bromination at the C3 position of the quinolinone ring, can be modeled. nuph.edu.ua Calculations would reveal the structure of the transition state for this reaction and provide a quantitative estimate of its activation energy, thereby predicting the reaction's feasibility under different conditions. mit.edu

Table 5: Hypothetical Energy Profile for a Reaction (e.g., N-Alkylation)

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0 |

| Transition State | N---C---I bond formation/breaking | +80 |

| Products | N-methylated quinolinone + I⁻ | -50 |

Molecular Dynamics Simulations for Probing Dynamic Behavior of this compound (in a non-biological context)

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule by solving Newton's equations of motion for all its atoms. nih.govnih.gov In a non-biological context, MD simulations can be used to understand how this compound behaves in different environments, such as in various solvents or at different temperatures. nih.gov

An MD simulation can reveal the dynamic nature of the molecule's conformation, showing how it fluctuates around its minimum-energy structures. researchgate.netresearchgate.net It also provides detailed information about intermolecular interactions. For instance, a simulation in a water box would show the formation and lifetime of hydrogen bonds between the molecule's N-H and C=O groups and surrounding water molecules. Key metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. researchgate.net Radial distribution functions (RDFs) can also be computed to understand the structuring of solvent molecules around specific atoms of the solute.

Table 6: Key Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Conformational stability and structural fluctuations. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible and rigid regions of the molecule. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Details the structure of the solvent around the solute. |

| Hydrogen Bond Analysis | Tracks the formation, breaking, and lifetime of hydrogen bonds. | Quantifies specific solute-solvent interactions. |

| Diffusion Coefficient | Measures the rate of translational motion of the molecule through the solvent. | Provides insight into the molecule's mobility in a given medium. |

Structure Reactivity Relationships Srr of 3 4 Fluorobenzoyl Quinolin 4 1h One and Its Derivatives

Impact of Substituents on the Quinolin-4(1H)-one Ring System on Chemical Reactivity

The chemical reactivity of the quinolin-4(1H)-one scaffold is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at various positions can dramatically alter the molecule's electron distribution and steric profile, thereby influencing its reaction pathways.

Research into the reactivity of quinolin-4(1H)-one derivatives has shown that:

Position C3: The substituent at the C3 position plays a crucial role in directing further chemical reactions. For instance, in bromination reactions of 2-methylquinolin-4(1H)-ones, the nature of the C3 substituent determines whether halogenation occurs on the C2-methyl group or at the C3 and C6 positions of the quinoline (B57606) ring. researchgate.net The presence of an acyl group, such as the 4-fluorobenzoyl group, at this position generally deactivates the ring towards electrophilic substitution but activates the acyl group's carbonyl carbon for nucleophilic attack. researchgate.net

Positions C2 and C6: Alkyl groups at the C2 position are often more advantageous for certain activities than aryl groups. mdpi.com The C6 position is a common site for substitution, with fluorine being an optimal substituent in many cases for enhancing biological interactions. mdpi.com

Positions C7 and C8: The C7 position is critical for interactions with biological targets like enzymes. Aromatic rings introduced at this position can improve certain properties. mdpi.com Similarly, a methoxy (B1213986) group at the C8 position has been shown to have a beneficial effect. mdpi.com

These substituent effects are summarized in the table below, highlighting their influence on the molecule's reactivity and properties.

| Position | Type of Substituent | Impact on Reactivity/Properties |

| N1 | Cyclopropyl, Substituted phenyl | Increases biological activity compared to smaller alkyl groups. mdpi.com |

| C2 | Alkyl groups | More advantageous for certain activities than aryl groups. mdpi.com |

| C3 | Acyl, Benzyl | Directs the site of further reactions like bromination; activates the carbonyl for nucleophilic attack. researchgate.netresearchgate.net |

| C6 | Fluorine | Often considered an optimal substituent for activity. mdpi.com |

| C7 | Aromatic rings | Enhances interaction with biological targets. mdpi.com |

| C8 | Methoxy group | Can improve antitumor properties. mdpi.com |

Electronic and Steric Effects of the 4-Fluorobenzoyl Moiety on the Compound's Chemical Properties

The 4-fluorobenzoyl group at the C3 position of the quinolinone ring exerts significant electronic and steric effects that are fundamental to the compound's chemical properties.

Electronic Effects: The 4-fluorobenzoyl moiety is strongly electron-withdrawing. This is due to the combined influence of two key features:

The Benzoyl Carbonyl Group: The carbonyl group (C=O) is a powerful resonance-withdrawing and inductively withdrawing group. It pulls electron density from the quinolinone ring, making the ring system more electron-deficient. This deactivation makes the quinolinone ring less susceptible to electrophilic aromatic substitution.

This net electron withdrawal significantly lowers the energy of the molecular orbitals and affects the reactivity of the entire molecule, particularly at the C2 and C4 positions of the quinolinone ring.

Steric Effects: Steric hindrance refers to the influence of the physical size and shape of a molecular group on a reaction. masterorganicchemistry.comyoutube.com The 4-fluorobenzoyl group is a bulky substituent. researchgate.net Its presence at the C3 position creates steric crowding, which can hinder the approach of reactants to adjacent positions on the quinolinone ring. masterorganicchemistry.com This "steric shielding" can influence the regioselectivity of reactions, favoring attack at less hindered sites of the molecule. For example, a nucleophile might find it difficult to approach the C2 or C4 positions due to the spatial presence of the large benzoyl group. quora.com

Quantitative Structure-Reactivity Relationships (QSRR) Approaches for 3-(4-fluorobenzoyl)quinolin-4(1H)-one Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the chemical reactivity or other properties of compounds based on their molecular structures. These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property.

For quinolone derivatives, QSRR studies have been successfully applied to predict properties like chromatographic retention behavior, which is directly related to the chemical and physical properties of the molecules. nih.gov In a notable study, a QSRR model for quinolones was developed using a firefly algorithm (FFA) coupled with support vector regression (SVR). nih.gov This advanced computational approach selected the most significant molecular descriptors to predict the retention factor in HPLC.

Key descriptors identified in such models for quinolones include: nih.gov

SMR (Molar Refractivity): Relates to molecular volume and polarizability.

GCUT_SLOGP_1 (Ghose-Crippen-Substituted LogP): A descriptor related to the lipophilicity of the molecule.

VSA (Van der Waals Surface Area): Describes aspects of the molecular surface area.

Vsurf_EWmin2 and Vsurf_IW6: Surface area descriptors related to water-accessible regions and hydrophobicity.

The success of these models demonstrates that the chemical reactivity and physical properties of quinolinone analogues can be reliably predicted from their structural features. nih.gov This allows for the in silico screening of new derivatives to estimate their properties without the need for immediate synthesis and experimental testing.

Correlation of Computational Descriptors with Experimental Reactivity Data

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to calculate a variety of molecular properties, known as descriptors, which can be correlated with experimental reactivity. nih.gov These descriptors help in understanding the electronic structure and predicting the most probable sites for chemical reactions. arabjchem.org

Key computational descriptors and their correlation with reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule is more easily polarized and thus more reactive. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several useful reactivity indices can be derived:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are "harder" and less reactive.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the global electrophilic power of a molecule.

The table below illustrates how these DFT-calculated descriptors can be used to compare the reactivity of different hypothetical quinolinone derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) | Predicted Reactivity |

| Derivative A | -6.2 | -1.8 | 4.4 | 2.2 | 3.64 | Low |

| Derivative B | -5.9 | -2.3 | 3.6 | 1.8 | 4.72 | High |

| Derivative C | -6.5 | -1.5 | 5.0 | 2.5 | 3.20 | Very Low |

As shown in the table, Derivative B, with the smallest HOMO-LUMO gap (ΔE) and lowest hardness (η), would be predicted to be the most reactive among the three. These theoretical calculations, when correlated with experimental data (e.g., reaction rates, product yields), provide a robust framework for understanding and predicting the chemical behavior of this compound and its analogues. researchgate.netarabjchem.org

Applications of 3 4 Fluorobenzoyl Quinolin 4 1h One As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The 3-(4-fluorobenzoyl)quinolin-4(1H)-one molecule serves as a key intermediate for the construction of fused heterocyclic systems. The reactivity of the 1,3-dicarbonyl-like arrangement (the quinolone C4-carbonyl and the benzoyl C=O group) is central to its utility. This arrangement allows for facile reactions with binucleophiles to generate new, annulated ring systems.

One of the primary applications is in the synthesis of pyrazolo[4,3-c]quinolines. This is typically achieved through the condensation reaction of the 3-aroyl-quinolin-4-one with hydrazine (B178648) derivatives. nih.govresearchgate.net The reaction proceeds by initial attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to form the fused pyrazole (B372694) ring. The specific reaction conditions can influence which carbonyl group reacts, leading to potential regioisomers.

Similarly, reaction with hydroxylamine (B1172632) can yield isoxazolo[5,4-c]quinolines. researchgate.net This transformation also relies on the condensation-cyclization sequence, forming a new five-membered heterocyclic ring fused to the quinolone core. These fused systems are of significant interest due to their diverse biological activities. The general reactivity of 3-acyl-4-hydroxy-2-quinolones with various nitrogen-based nucleophiles demonstrates their potential for creating a variety of complex heterocyclic structures. researchgate.net

The synthetic utility can be summarized in the following table:

| Reagent | Resulting Fused Heterocycle | Reference |

| Hydrazine Hydrate | Pyrazolo[4,3-c]quinoline | researchgate.net |

| Substituted Hydrazines | N-Substituted Pyrazolo[4,3-c]quinolines | nih.gov |

| Hydroxylamine | Isoxazolo[5,4-c]quinoline | researchgate.net |

Derivatization Strategies for Expanding the Chemical Space

The this compound core offers several positions for derivatization, allowing for a systematic exploration of the surrounding chemical space. These modifications can be used to fine-tune the molecule's steric, electronic, and physicochemical properties.

Key Derivatization Sites:

N1-Position: The secondary amine within the quinolone ring is a key site for modification. It can be readily alkylated or arylated under basic conditions to introduce a variety of substituents. This N-substitution can significantly impact the molecule's solubility, lipophilicity, and biological interactions. researchgate.net

Benzene Ring of the Quinolinone Core (Positions 5, 6, 7, 8): This ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. nih.gov The existing substituents will direct the position of the incoming electrophile, allowing for the synthesis of polysubstituted quinolones.

Carbonyl of the Benzoyl Group: The ketone functional group can be a target for various transformations. It can undergo reduction to the corresponding alcohol, which can be further functionalized. It can also serve as a handle for condensation reactions with amines or active methylene (B1212753) compounds to extend the molecular framework.

4-Fluoro Phenyl Ring: While the fluorine atom is generally stable, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions if the ring is further activated with strong electron-withdrawing groups.

A review of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones shows that reactions such as halogenation (bromination, chlorination), alkylation of the 4-hydroxy group, and various condensation reactions at the acetyl group are common strategies. researchgate.net These established methods can be directly applied or adapted for the derivatization of the this compound scaffold.

Role as a Ligand Precursor in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen donor atoms are excellent candidates for ligands in coordination chemistry. This compound possesses multiple potential coordination sites, making it an attractive precursor for designing novel ligands for metal complexes.

The primary coordination sites are:

The carbonyl oxygen at the C4 position of the quinolone ring.

The nitrogen atom (N1) of the quinolone ring (after deprotonation).

The carbonyl oxygen of the 3-(4-fluorobenzoyl) group.

The spatial arrangement of these donor atoms allows the molecule to act as a bidentate or potentially a tridentate ligand. For instance, the C4-carbonyl oxygen and the benzoyl oxygen can form a chelate ring with a metal ion. The ability of related quinolinone and quinazolinone structures to form stable complexes with various transition metals, such as copper(II) and zinc(II), has been well-documented. nih.gov

The synthesis of such metal complexes typically involves reacting the this compound ligand with a suitable metal salt in an appropriate solvent. The resulting coordination compounds can exhibit interesting properties, including catalytic activity, unique magnetic and electronic properties, and potential therapeutic applications. rdd.edu.iqrsc.org The specific geometry and stability of the complex will depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are dictated by its constituent chromophores and redox-active moieties: the quinolin-4-one system and the 4-fluorobenzoyl group.

Electrochemical Reactivity: The quinolin-4-one core is structurally related to quinones, which are known to be electrochemically active. researchgate.net It is expected to undergo redox reactions. The molecule can likely be reduced in a stepwise manner, potentially involving the formation of radical anions. The exact reduction potentials would be influenced by the substituents on the quinolone and benzoyl rings. Electrochemical techniques like cyclic voltammetry could be used to study the redox behavior, determine the stability of the resulting species, and explore potential applications in electrocatalysis or sensor development.

Photochemical Reactivity: The molecule contains strong chromophores, including the benzoyl and quinolone systems, which will absorb UV radiation. The benzoyl moiety, in particular, is similar to benzophenone, a well-known photosensitizer. Upon absorption of light, the molecule can be promoted to an excited singlet state, which may then undergo intersystem crossing to a longer-lived triplet state.

The reactivity from these excited states could involve various photochemical processes. For instance, similar to other aromatic ketones, it might participate in hydrogen abstraction reactions from suitable donor molecules. Studies on the photochemistry of 4-hydroxyquinoline (B1666331) have shown it forms triplet states upon UV irradiation and can undergo photoionization under intense laser light. While specific studies on the title compound are not available, its structure suggests a rich potential for photochemical transformations.

Future Research Directions and Unexplored Avenues for 3 4 Fluorobenzoyl Quinolin 4 1h One

Development of Novel and Highly Efficient Synthetic Routes

One promising approach involves the refinement of multicomponent reactions. Three-component cascade reactions, which combine simple, readily available starting materials like aryl diazonium salts, nitriles, and alkynes in a single step, have been shown to produce polysubstituted quinolines efficiently without the need for catalysts or additives. organic-chemistry.org Adapting such a strategy could provide direct access to the 3-(4-fluorobenzoyl)quinolin-4(1H)-one core.

Modern synthetic methods also offer significant opportunities. Transition metal-free protocols, such as the formal [4+2] annulation of anthranils with enaminones, have been successfully used to synthesize 3-acylquinolines, including a close analog, (4-fluorophenyl)(quinolin-3-yl)methanone. mdpi.com Exploring the application of this ring-opening/reconstruction strategy to generate the quinolin-4(1H)-one scaffold is a logical next step. Furthermore, palladium-catalyzed carbonylation reactions and N-Heterocyclic Carbene (NHC)-catalyzed syntheses represent modern toolkits for constructing the quinolinone core under milder conditions. mdpi.com The development of "green" syntheses, perhaps utilizing ionic liquids or water as a solvent at moderate temperatures, would also be a significant advancement. mdpi.com

A comparison of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Areas for Research |

| Multicomponent Reactions | Substituted anilines, 4-fluorobenzoylacetonitrile, aldehydes/alkynes | Atom economy, operational simplicity, rapid assembly of molecular complexity. organic-chemistry.orgnih.gov | Optimization for quinolin-4-one core formation, catalyst development, substrate scope expansion. |

| Transition Metal-Free Annulation | Substituted anthranils, enaminones derived from 4-fluorobenzoyl precursors | Avoidance of toxic metal catalysts, mild reaction conditions, high efficiency. mdpi.com | Adaptation of the methodology from quinoline (B57606) to quinolin-4(1H)-one synthesis. |

| N-Heterocyclic Carbene (NHC) Catalysis | 2-Aminobenzaldehydes, α-halo-4-fluorobenzoyl ketones | Mild reaction conditions, high yields, lack of by-products, organocatalytic approach. mdpi.com | Design of new NHC catalysts, mechanistic elucidation of the cyclization step. |

| Microwave-Assisted Synthesis | Methyl anthranilate, β-ketonic enol ethers | Drastically reduced reaction times, improved yields, enhanced purity. researchgate.net | Optimization of microwave parameters, scale-up feasibility studies. |

In-depth Mechanistic Understanding of Complex Transformations Involving the Compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new ones. For this compound, several areas warrant detailed mechanistic investigation.

The cyclization step in many quinolinone syntheses, such as the base-promoted ring closure of Michael-type adducts, is often presumed but not fully understood. researchgate.net Future studies could employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates involved. For instance, in NHC-catalyzed routes, the precise pathway involving the formation of a homoenolate and subsequent intramolecular heterocyclization could be mapped. mdpi.com

Furthermore, the reactivity of the 3-aroyl-quinolinone core itself presents mechanistic questions. Reactions with nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazines can lead to the formation of fused heterocyclic systems such as oxazolo[5,4-c]quinolones or pyrazolo[4,3-c]quinolones. researchgate.net The regioselectivity of these cyclizations—determining which carbonyl group (the C4-keto or the benzoyl keto group) participates—is a key question. A detailed mechanistic study could reveal the factors controlling this selectivity, enabling the targeted synthesis of specific isomers. Similarly, investigating the mechanism of novel transformations, such as the recently reported metal-free thiocarbamation at the C3-position, could clarify whether the reaction proceeds via a radical or ionic pathway. acs.org

Advanced Computational Studies for Predicting Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding and exploring the chemical reactivity of molecules like this compound. nih.gov Future research should leverage these in silico methods to build a comprehensive reactivity profile for the compound.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can identify the molecule's nucleophilic and electrophilic character. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. This allows for the prediction of where the molecule is likely to interact with various reagents. nih.gov

Global Reactivity Descriptors: Parameters such as hardness (η), softness (S), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. For example, a molecule with a lower hardness and higher softness value is generally more reactive. nih.gov

By applying these computational methods, researchers can predict the most likely sites for electrophilic, nucleophilic, and radical attack, guiding the design of new experiments. For instance, DFT calculations could predict the regioselectivity of halogenation reactions or the feasibility of various cycloaddition reactions, saving significant experimental time and resources. nuph.edu.uaresearchgate.net

| Computational Parameter | Information Provided | Potential Application for this compound |

| HOMO/LUMO Energy Gap (ΔE) | Chemical reactivity and stability | Predicts the kinetic stability and potential for participation in pericyclic reactions. |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack | Identifies the most reactive carbonyl group and susceptible positions on the aromatic rings for substitution. |

| Global Hardness (η) and Softness (S) | Overall reactivity of the molecule | Compares its reactivity to other quinolinone derivatives, guiding selection for specific transformations. |

| Fukui Functions | Localized reactivity at specific atomic sites | Pinpoints the exact atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net |

Exploration of New Chemical Transformations Utilizing the this compound Core Structure

The this compound scaffold contains multiple reactive sites, making it an excellent platform for exploring new chemical transformations to generate novel molecular architectures.

Future work should focus on leveraging the reactivity of the dicarbonyl system and the activated C3 position. Building on known reactions of analogous 3-acylquinolones, this compound could serve as a precursor to a wide array of fused heterocyclic systems. researchgate.netnih.gov For example, condensation with various binucleophiles could yield pyridines, pyrimidines, pyrazoles, and azepines fused to the quinolinone core. rsc.org

The benzoyl group itself offers a handle for further derivatization. Reduction of the ketone could create a chiral center, opening avenues into asymmetric synthesis. Alternatively, the ketone could be transformed into other functional groups, such as oximes or hydrazones, which could then undergo rearrangements (e.g., Beckmann rearrangement) or further cyclizations. researchgate.net

Moreover, the quinolinone ring can be targeted. Recent work has demonstrated novel functionalization at the C3-position, such as metal-free thiocarbamation, which introduces both a sulfur and an acyloxyl group. acs.org Exploring analogous reactions to install other functional groups (e.g., phosphonates, sulfones) at this position is a promising direction. Additionally, reactions like bromination can be directed to either the quinolinone core or substituents depending on the conditions, offering a strategy for selective late-stage functionalization. nuph.edu.ua The synthesis of fused systems, such as furo[3,2-b]quinolin-4(1H)-ones, from appropriately substituted quinolone precursors also represents a viable and underexplored avenue for this specific compound. researchgate.net

Q & A

Basic: What are the primary synthetic strategies for 3-(4-fluorobenzoyl)quinolin-4(1H)-one?

Answer: